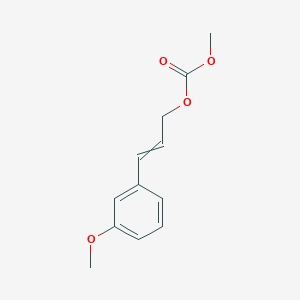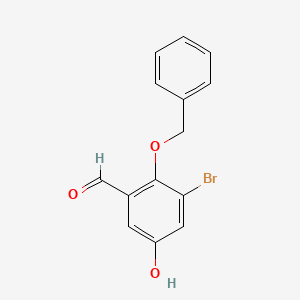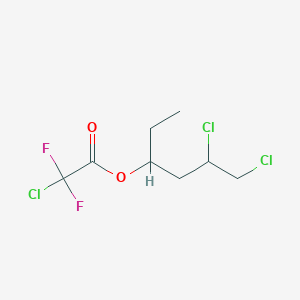
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is an organic compound with the molecular formula C8H11Cl3F2O2. This compound is characterized by the presence of chloro and difluoro groups, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate typically involves the reaction of hexan-3-ol with chloro(difluoro)acetic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and difluoro groups can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6-Dichlorohexan-3-yl chloro(difluoro)acetate involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichlorohexan-3-yl acetate: Lacks the difluoro groups, resulting in different chemical properties and reactivity.
Hexan-3-yl chloro(difluoro)acetate: Lacks the dichloro groups, affecting its overall stability and reactivity.
5,6-Difluorohexan-3-yl chloroacetate: Contains difluoro groups but lacks the dichloro groups, leading to variations in its chemical behavior.
Uniqueness
5,6-Dichlorohexan-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
881903-14-6 |
|---|---|
Formule moléculaire |
C8H11Cl3F2O2 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
5,6-dichlorohexan-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11Cl3F2O2/c1-2-6(3-5(10)4-9)15-7(14)8(11,12)13/h5-6H,2-4H2,1H3 |
Clé InChI |
BPAKBGATBGNBKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CCl)Cl)OC(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)

propanedinitrile](/img/structure/B12610485.png)
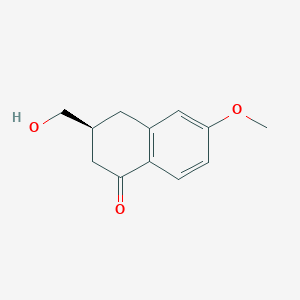
propanedinitrile](/img/structure/B12610496.png)
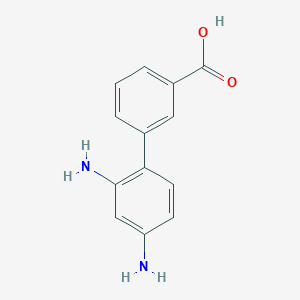
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
